molecular formula C19H19N3O7 B2796783 methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate CAS No. 498536-39-3

methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Cat. No. B2796783
CAS RN: 498536-39-3
M. Wt: 401.375
InChI Key: RMSDOAVCEHAMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C19H19N3O7 and its molecular weight is 401.375. The purity is usually 95%.
BenchChem offers high-quality methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound is synthesized through multi-step reactions, involving methods like Knoevenagel reaction and direct methods, as demonstrated in the synthesis of related compounds (Naveen et al., 2007).
  • Structural Conformation Studies : X-ray crystallography and spectroscopic techniques are often used to characterize these compounds. For instance, similar compounds exhibit crystallization in specific space groups and conformations like a flattened boat (Naveen et al., 2007).

Antiproliferative and Antimicrobial Activities

  • Antiproliferative Activity : Certain derivatives of this compound show significant antiproliferative activity, surpassing reference drugs like cisplatin and busulfan (Sheverdov et al., 2014).
  • Antimicrobial Activity : Some derivatives also display antimicrobial activity comparable to that of chloramine (Sheverdov et al., 2014).

Molecular Interactions and Conformations

  • DFT Analysis and Molecular Interactions : Detailed theoretical characterization, including DFT calculations and QTAIM computational tools, are used to study the supramolecular assemblies and interactions in the solid state of similar compounds (Chowhan et al., 2020).
  • Crystal Structure Studies : The crystal structure of related compounds reveals information about molecular conformation, which is crucial for understanding their chemical properties and reactivities (Mohandas et al., 2019).

Synthesis Techniques and Applications

  • Microwave-Assisted Synthesis : Innovative synthesis techniques like microwave-assisted synthesis using functional ionic liquids are employed for the efficient production of these compounds (Yi et al., 2005).
  • One-Pot Synthesis Methods : One-pot synthesis methods offer efficient routes to synthesize complex derivatives of this compound, demonstrating their potential in organic synthesis and medicinal chemistry (Ikemoto et al., 2005).

properties

IUPAC Name

methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7/c1-26-15(24)7-13-17(19(25)27-2)16(12(8-20)18(22)29-13)10-4-3-5-11(6-10)28-9-14(21)23/h3-6,16H,7,9,22H2,1-2H3,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSDOAVCEHAMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)OCC(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.